molecular formula C12H12ClNO2 B7454282 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B7454282
M. Wt: 237.68 g/mol
InChI Key: LLTLJZJAANYOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide, also known as 5-Cl-EMBF, is a chemical compound that belongs to the benzofuran family. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin. Additionally, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide. One direction is to further investigate its potential therapeutic properties in animal models of neurodegenerative diseases. Another direction is to study its potential use as an anti-inflammatory agent in models of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 5-chloro-2-nitrobenzoic acid with ethylamine and methylamine in the presence of a reducing agent. The resulting product is then treated with acetic anhydride to obtain 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide. The synthesis method has been optimized to produce high yields of 5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide with high purity.

Scientific Research Applications

5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-chloro-N-ethyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-3-14-12(15)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTLJZJAANYOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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